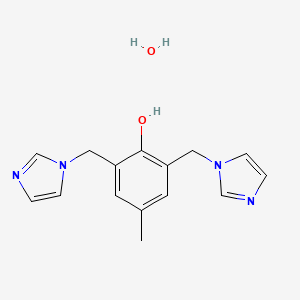
1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C12H13Cl2O6P It is a derivative of 2,4-dichlorobenzoic acid, where the carboxyl group is esterified with 1-(dimethoxyphosphoryl)ethenyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 1-(dimethoxyphosphoryl)ethenyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is typically purified using industrial-scale chromatography or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mecanismo De Acción
The mechanism of action of 1-(dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through covalent modification or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
1-(Dimethoxyphosphoryl)ethyl 2,4-dichlorobenzoate: Similar structure but with an ethyl group instead of an ethenyl group.
2,4-Dichlorobenzoic acid: The parent compound without the esterification.
Dimethyl (2,4-dichlorophenoxy)acetate: Similar ester but with a different esterifying group.
Uniqueness
1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate is unique due to its combination of a phosphonate ester and a dichlorobenzoate moiety. This unique structure imparts specific chemical properties such as increased reactivity towards nucleophiles and potential biological activity as an enzyme inhibitor .
Propiedades
Número CAS |
920743-35-7 |
|---|---|
Fórmula molecular |
C11H11Cl2O5P |
Peso molecular |
325.08 g/mol |
Nombre IUPAC |
1-dimethoxyphosphorylethenyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C11H11Cl2O5P/c1-7(19(15,16-2)17-3)18-11(14)9-5-4-8(12)6-10(9)13/h4-6H,1H2,2-3H3 |
Clave InChI |
DZZNHFNZBKWHND-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(=C)OC(=O)C1=C(C=C(C=C1)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


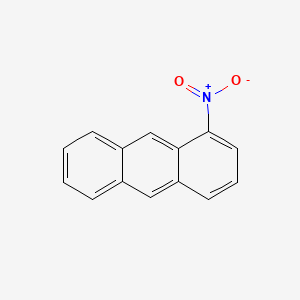
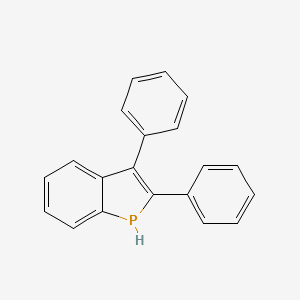

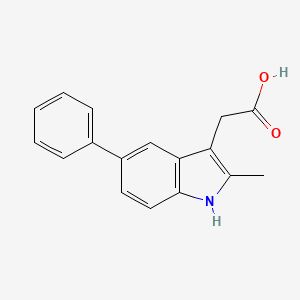
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
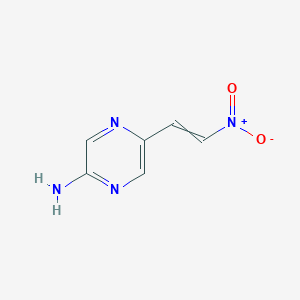
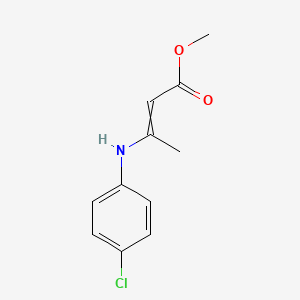
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
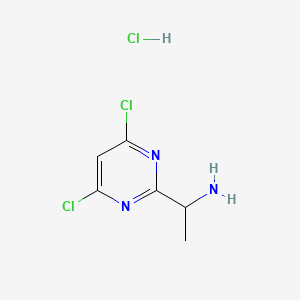
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
